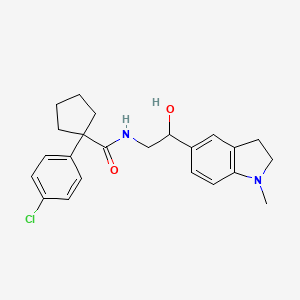

N-(4-iodophenyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

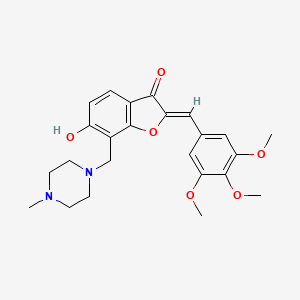

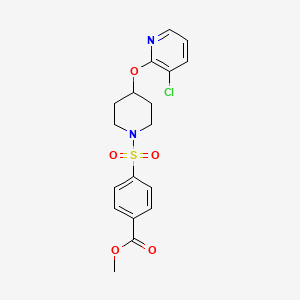

N-(4-iodophenyl)piperidine-1-carboxamide is a compound that includes a piperidine moiety . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of piperidine-1-carboxamide, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of piperidine-1-carboxamide is 128.1723 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-1-carboxamide, a related compound, include a molecular weight of 128.1723 . The chemical structure of this compound is available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用

Antiobesity Effects

Research has demonstrated the potential of cannabinoid CB1 receptor antagonists, such as AM-251 (a compound structurally similar to N-(4-iodophenyl)piperidine-1-carboxamide), in reducing food intake, body weight, and adipose tissue mass in diet-induced obese mice. This suggests a viable pharmacological approach to sustained weight loss through chronic treatment with cannabinoid CB1 receptor antagonists (Hildebrandt, Kelly-Sullivan, & Black, 2003).

HIV-1 Activity Inhibition

Compounds structurally related to this compound have been identified as potent inhibitors of CCR5, a co-receptor for HIV-1 entry into cells. For example, TAK-220, a piperidine-4-carboxamide CCR5 antagonist, has shown high CCR5 binding affinity and potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells. This highlights its potential as a clinical candidate for HIV-1 treatment (Imamura et al., 2006).

Anti-Angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis and DNA cleavage. These compounds have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Serotonin Receptor Imaging

Research into serotonin 1A receptor imaging for human subjects has explored the use of compounds such as 18F-Mefway, which compares favorably to 18F-FCWAY. These studies aim to quantify 5-HT1A receptors in the brain, offering insights into the neurobiological underpinnings of various psychiatric disorders (Choi et al., 2015).

Microglia Imaging

Developments in PET imaging technologies have introduced compounds like [11C]CPPC, targeting the CSF1R on microglia, for noninvasive imaging of neuroinflammation. This has implications for understanding and treating neuropsychiatric disorders, including Alzheimer’s and Parkinson’s disease (Horti et al., 2019).

Cancer Therapeutics

The discovery of compounds like MK-4827, a poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors, showcases the therapeutic potential of piperidine-1-carboxamide derivatives in treating cancer (Jones et al., 2009).

将来の方向性

Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of new piperidine derivatives like N-(4-iodophenyl)piperidine-1-carboxamide could be a promising direction for future research in drug discovery .

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in various therapeutic applications .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Piperidine derivatives, in general, are known to influence a variety of biochemical pathways, leading to their diverse therapeutic applications .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

特性

IUPAC Name |

N-(4-iodophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXGZMVBVHCJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2991930.png)

![3-cinnamyl-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991931.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2991934.png)

![3-(4-bromobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2991936.png)

![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991941.png)